molecular formula C14H9BrN2 B11843635 7-Bromo-2-phenylquinazoline

7-Bromo-2-phenylquinazoline

Cat. No.: B11843635
M. Wt: 285.14 g/mol
InChI Key: AAYMPYKUKMXZNM-UHFFFAOYSA-N
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Description

7-Bromo-2-phenylquinazoline is a derivative of quinazoline, a heterocyclic compound containing two nitrogen atoms in its structure Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-phenylquinazoline typically involves the bromination of 2-phenylquinazoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinazoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield reduced quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-2-phenylquinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2-phenylquinazoline involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazoline: Lacks the bromine atom, resulting in different chemical properties.

    7-Chloro-2-phenylquinazoline: Contains a chlorine atom instead of bromine, which may alter its reactivity and biological activity.

    4-Oxo-2-phenylquinazoline: Contains an additional oxygen atom, leading to different chemical behavior.

Uniqueness

7-Bromo-2-phenylquinazoline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C14H9BrN2

Molecular Weight

285.14 g/mol

IUPAC Name

7-bromo-2-phenylquinazoline

InChI

InChI=1S/C14H9BrN2/c15-12-7-6-11-9-16-14(17-13(11)8-12)10-4-2-1-3-5-10/h1-9H

InChI Key

AAYMPYKUKMXZNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C=CC(=CC3=N2)Br

Origin of Product

United States

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